molecular formula C5H10N4O2S B14915340 n-(1-Ethyl-1h-1,2,4-triazol-5-yl)methanesulfonamide

n-(1-Ethyl-1h-1,2,4-triazol-5-yl)methanesulfonamide

Cat. No.: B14915340
M. Wt: 190.23 g/mol
InChI Key: URASONMYRZWCHH-UHFFFAOYSA-N
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Description

N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a methanesulfonamide group. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile employed .

Scientific Research Applications

N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. For example, in the case of aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

Uniqueness

N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other triazole derivatives .

Properties

Molecular Formula

C5H10N4O2S

Molecular Weight

190.23 g/mol

IUPAC Name

N-(2-ethyl-1,2,4-triazol-3-yl)methanesulfonamide

InChI

InChI=1S/C5H10N4O2S/c1-3-9-5(6-4-7-9)8-12(2,10)11/h4H,3H2,1-2H3,(H,6,7,8)

InChI Key

URASONMYRZWCHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)NS(=O)(=O)C

Origin of Product

United States

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